ETHYL 2-{[(2,7,7-TRIMETHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
Ethyl 2-{[(2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of quinoline, benzothiophene, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(2,7,7-TRIMETHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the Hantzsch reaction, which is used to synthesize the hexahydroquinoline core. This reaction involves the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate in acetic acid or refluxing ethanol .
The benzothiophene moiety can be introduced through a Friedel-Crafts acylation reaction, where benzothiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final esterification step involves the reaction of the intermediate with ethyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Hantzsch reaction and Friedel-Crafts acylation to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-{[(2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(2,7,7-TRIMETHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it could inhibit or activate enzymes involved in metabolic pathways, or it could bind to receptors and alter signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-{[(2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Ethyl 2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
These compounds share structural similarities, such as the presence of quinoline or chromene cores and ester functionalities. ETHYL 2-{[(2,7,7-TRIMETHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of the benzothiophene moiety and the specific arrangement of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
ethyl 2-[(2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4S/c1-5-36-29(35)25-19-13-9-10-14-22(19)37-28(25)32-27(34)23-17(2)31-20-15-30(3,4)16-21(33)26(20)24(23)18-11-7-6-8-12-18/h6-8,11-12,24,31H,5,9-10,13-16H2,1-4H3,(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJDVAXRHCBLIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(NC4=C(C3C5=CC=CC=C5)C(=O)CC(C4)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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